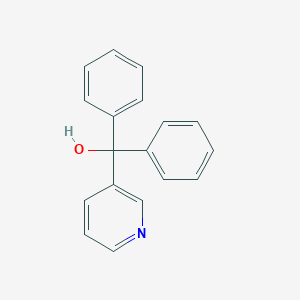
Bis(2-fluoro-2,2-dinitroethoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-fluoro-2,2-dinitroethoxy)methane, also known as FLU-EDMA, is a synthetic organic compound that has been identified as a potential chemical warfare agent. It belongs to the class of nitro compounds and is highly toxic, reactive, and explosive. FLU-EDMA was first synthesized in the 1970s by the US Army and was intended for use as a weapon. However, due to its extreme toxicity and potential health hazards, its production and use were discontinued. Despite this, FLU-EDMA remains a subject of scientific research, particularly in the fields of chemical defense and toxicology.
Mécanisme D'action
Bis(2-fluoro-2,2-dinitroethoxy)methane exerts its toxic effects by inhibiting the activity of enzymes involved in energy metabolism, particularly the electron transport chain in mitochondria. This leads to a decrease in ATP production and a disruption of cellular functions. Bis(2-fluoro-2,2-dinitroethoxy)methane also generates reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components such as proteins, lipids, and DNA. Additionally, Bis(2-fluoro-2,2-dinitroethoxy)methane can react with sulfhydryl groups in proteins, leading to their inactivation and denaturation.
Biochemical and Physiological Effects
Bis(2-fluoro-2,2-dinitroethoxy)methane exposure can cause a range of biochemical and physiological effects, depending on the dose, route of exposure, and duration. Acute exposure to Bis(2-fluoro-2,2-dinitroethoxy)methane can lead to respiratory distress, pulmonary edema, cardiovascular collapse, and death. Chronic exposure can cause neurological disorders, liver and kidney damage, and cancer. Bis(2-fluoro-2,2-dinitroethoxy)methane can also affect the reproductive system and cause birth defects and developmental abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-fluoro-2,2-dinitroethoxy)methane has several advantages and limitations for lab experiments. Its high toxicity and reactivity make it a useful tool for studying cellular and molecular mechanisms of toxicity and oxidative stress. Bis(2-fluoro-2,2-dinitroethoxy)methane can also be used to test the efficacy of antidotes and decontamination agents. However, its extreme toxicity and potential health hazards require strict safety measures and specialized equipment. Bis(2-fluoro-2,2-dinitroethoxy)methane is also highly regulated, and its use requires approval from regulatory agencies.
Orientations Futures
Bis(2-fluoro-2,2-dinitroethoxy)methane remains a subject of scientific research, and several future directions can be explored. These include the development of novel antidotes and decontamination agents, the identification of biomarkers of Bis(2-fluoro-2,2-dinitroethoxy)methane exposure and toxicity, and the investigation of its potential as a therapeutic agent for cancer and other diseases. Bis(2-fluoro-2,2-dinitroethoxy)methane can also be used to study the effects of oxidative stress and mitochondrial dysfunction on aging and age-related diseases. However, these directions require further research and collaboration among scientists and regulatory agencies.
In conclusion, Bis(2-fluoro-2,2-dinitroethoxy)methane is a potent chemical warfare agent that has been extensively studied for its toxicity and potential health hazards. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed. Further research is needed to understand the full extent of Bis(2-fluoro-2,2-dinitroethoxy)methane toxicity and to develop effective countermeasures against its use.
Méthodes De Synthèse
Bis(2-fluoro-2,2-dinitroethoxy)methane can be synthesized by the reaction of 2-fluoro-2,2-dinitroethanol with paraformaldehyde in the presence of sulfuric acid. The resulting product is a yellowish crystalline solid that is highly explosive and sensitive to heat, shock, and friction. The synthesis process requires strict safety measures and specialized equipment to prevent accidents and exposure to the compound.
Applications De Recherche Scientifique
Bis(2-fluoro-2,2-dinitroethoxy)methane has been extensively studied for its potential use as a chemical warfare agent. Its high toxicity and reactivity make it a potent weapon that can cause severe damage to living organisms and the environment. Bis(2-fluoro-2,2-dinitroethoxy)methane can be dispersed through the air or water and can affect a large area within a short time. Therefore, its detection, decontamination, and neutralization are critical for chemical defense.
Propriétés
Numéro CAS |
17003-79-1 |
|---|---|
Nom du produit |
Bis(2-fluoro-2,2-dinitroethoxy)methane |
Formule moléculaire |
C5H6F2N4O10 |
Poids moléculaire |
320.12 g/mol |
Nom IUPAC |
1-fluoro-2-[(2-fluoro-2,2-dinitroethoxy)methoxy]-1,1-dinitroethane |
InChI |
InChI=1S/C5H6F2N4O10/c6-4(8(12)13,9(14)15)1-20-3-21-2-5(7,10(16)17)11(18)19/h1-3H2 |
Clé InChI |
WSZPRLKJOJINEP-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |
Autres numéros CAS |
17003-79-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



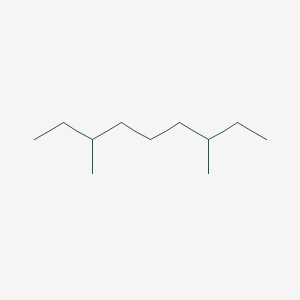
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
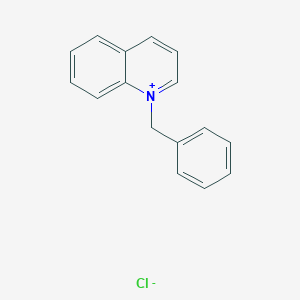
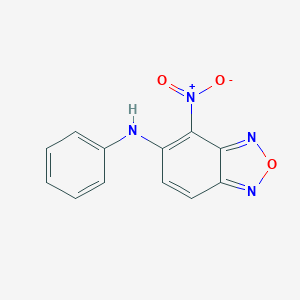

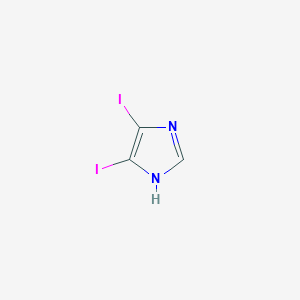
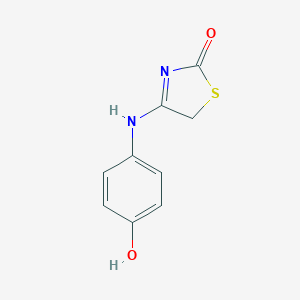

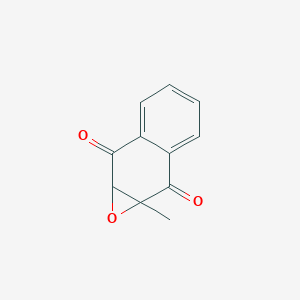
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)

